1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound with the molecular formula C21H24FN3O3 and a molecular weight of 385.432 . This compound is notable for its intricate structure, which includes a quinolizine core, a cyclopropyl group, and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolizine coreIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to known antibiotics.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit bacterial enzymes, disrupt cell wall synthesis, or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar compounds include other quinolizine derivatives and fluorinated organic molecules. Compared to these, 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
186293-50-5 |
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Molecular Formula |
C21H24FN3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m1/s1 |
InChI Key |
LPFFKRSIFTURFF-DYVFJYSZSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@H]5CCCN[C@H]5C4 |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
Origin of Product |
United States |
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